Product packaging for erythro-2,3-Dihydroxyhexacosanoic acid(Cat. No.:CAS No. 43054-35-9)

erythro-2,3-Dihydroxyhexacosanoic acid

Cat. No.: B1207108
CAS No.: 43054-35-9
M. Wt: 428.7 g/mol
InChI Key: XEXQDQLQGUEYQQ-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

erythro-2,3-Dihydroxyhexacosanoic acid is a very long-chain, saturated dihydroxy fatty acid that was first isolated from cerebrin phosphate in baker's yeast . This compound is a major homolog within a series of saturated, unbranched 2,3-dihydroxy fatty acids containing 24 to 27 carbon atoms. Its structure was determined through analysis of mass spectra, its reaction with periodate, and by comparing its chromatographic behavior to that of synthetically produced erythro- and threo- isomers . As a key component of fungal sphingolipids, this compound is of significant value in biochemical research for studying the structure and function of complex lipids in fungal cell membranes . Researchers can utilize it as a standard in chromatographic analysis and mass spectrometry, and as a critical building block in the synthesis and study of sphingolipid metabolites. The synthesis of both erythro- and threo- isomers of 2,3-dihydroxyhexacosanoic acid has been reported, providing a pathway for the production of this specialized lipid . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O4 B1207108 erythro-2,3-Dihydroxyhexacosanoic acid CAS No. 43054-35-9

Properties

CAS No.

43054-35-9

Molecular Formula

C26H52O4

Molecular Weight

428.7 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxyhexacosanoic acid

InChI

InChI=1S/C26H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(27)25(28)26(29)30/h24-25,27-28H,2-23H2,1H3,(H,29,30)/t24-,25-/m1/s1

InChI Key

XEXQDQLQGUEYQQ-JWQCQUIFSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC[C@H]([C@H](C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)O)O)O

Other CAS No.

43054-35-9

Synonyms

erythro-2,3-dihydroxyhexacosanoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of 2,3-Dihydroxylation in Fatty Acids

The introduction of hydroxyl groups onto fatty acid chains is a critical modification reaction often catalyzed by specific oxidoreductase enzymes. The formation of a 2,3-dihydroxy structure involves the sequential or concerted hydroxylation at the α (C2) and β (C3) positions of the fatty acid.

While the specific enzyme responsible for the 2,3-dihydroxylation of hexacosanoic acid is not definitively characterized in all organisms, the hydroxylation of fatty acids is generally carried out by enzymes from the cytochrome P450 (CYP) superfamily. wikipedia.org These heme-containing monooxygenases function as the terminal oxidase enzymes in electron transfer chains, requiring a protein partner to deliver electrons to reduce the iron and molecular oxygen. wikipedia.org CYPs catalyze a variety of oxidative reactions, including the hydroxylation of fatty acids, steroids, and xenobiotics. wikipedia.org

Other enzyme families, such as non-heme diiron enzymes, are also known to activate dioxygen to perform a range of biochemical transformations, including oxygenation reactions. acs.org The specific stereochemistry, erythro, suggests a highly controlled enzymatic process that dictates the spatial arrangement of the two hydroxyl groups.

Identification of Precursor Fatty Acids

The direct precursor for the biosynthesis of erythro-2,3-dihydroxyhexacosanoic acid is hexacosanoic acid (C26:0), a very long-chain saturated fatty acid. The biosynthesis of this precursor occurs through the de novo synthesis pathway, which involves the elongation of shorter fatty acid chains. nih.gov This process begins with acetyl-CoA and involves the repetitive addition of two-carbon units from malonyl-CoA, catalyzed by the multi-enzyme fatty acid synthase complex. youtube.com

In a reported chemical synthesis of this compound, a key intermediate was identified as trans-2-hexacosenoic acid, which was formed from the dehydrobromination of 2-bromohexacosanoic acid. nih.gov This suggests that an unsaturated intermediate could potentially be involved in the biological pathway, which is then hydrated or epoxidized and opened to form the diol.

Incorporation into De Novo Lipid Synthesis Pathways

Following its synthesis, this compound is incorporated into more complex lipids. Research has shown that this fatty acid is a significant component of cerebrin phosphate (B84403), a type of phosphosphingolipid isolated from baker's yeast (Saccharomyces cerevisiae). nih.gov Sphingolipids are a class of lipids that are crucial components of cell membranes. The incorporation of a dihydroxylated very long-chain fatty acid like this one would significantly alter the biophysical properties of the membrane, such as its polarity and its ability to form hydrogen bonds.

The general pathway for de novo lipid synthesis converts excess carbohydrates into fatty acids, which are then used as building blocks for more complex lipids like triglycerides, phospholipids (B1166683), and sphingolipids. nih.govnih.gov this compound enters this system as a modified fatty acid, ready for esterification or amide linkage to a sphingoid base backbone to form complex sphingolipids.

Metabolic Transformations and Intracellular Fate of this compound

The primary identified intracellular fate of this compound is its incorporation into yeast cerebrin phosphate. nih.gov Homologs of this fatty acid, with chain lengths from 24 to 27 carbons, have also been found in this phospholipid fraction. nih.gov This indicates a specialized role for these dihydroxy fatty acids within the cellular architecture of yeast.

Once incorporated into complex lipids, these molecules become integral parts of cellular membranes. Their metabolic turnover would be linked to the general degradation and remodeling of these membrane components. Studies on related very long-chain fatty acids show that they are primarily destined for incorporation into complex lipids rather than immediate catabolism for energy.

Enzymatic Degradation Mechanisms of Related Fatty Acid Structures

The direct enzymatic degradation pathway for this compound is not well-documented. However, the degradation of its precursor, hexacosanoic acid, and other modified fatty acids provides insight into potential mechanisms. Very long-chain fatty acids are typically degraded via β-oxidation. jmb.or.kr This process involves a cycle of four reactions: oxidation, hydration, oxidation, and thiolytic cleavage, which shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. youtube.comjumedicine.com

Studies on cultured skin fibroblasts from patients with adrenoleukodystrophy (ALD), a disease characterized by the accumulation of very long-chain fatty acids, show a decreased ability to degrade hexacosanoic acid. nih.gov This points to a specific enzymatic system required for the breakdown of these long chains, which primarily occurs in peroxisomes. The presence of two hydroxyl groups at the C2 and C3 positions would likely require additional enzymatic steps to modify or remove these groups before the standard β-oxidation spiral could proceed. For instance, the degradation of 2,3-dihydroxybenzoate involves an extradiol dioxygenase that cleaves the aromatic ring, a process that, while different, illustrates how hydroxylated structures are targeted by specific enzymes for degradation. nih.gov

Synthetic Methodologies and Chemoenzymatic Approaches for Research

Total Synthesis Strategies for erythro-2,3-Dihydroxyhexacosanoic Acid

The total synthesis of very-long-chain fatty acids (VLC-PUFAs) like this compound presents significant challenges due to the long carbon chain and the need for precise stereochemical control. While a specific total synthesis for this exact molecule is not extensively documented, established methodologies for the synthesis of similar long-chain fatty acids and diols can be adapted. nsf.govnih.gov

A plausible retrosynthetic analysis would involve the disconnection of the molecule into key building blocks. A common strategy for constructing long aliphatic chains is through the iterative coupling of smaller, more manageable fragments. For this compound, a logical approach would involve the synthesis of a long-chain α-olefin, followed by stereoselective dihydroxylation.

One potential synthetic route could commence with a commercially available long-chain bromoalkane, which can be converted to a Grignard reagent or an organolithium species. This nucleophile can then be coupled with a suitable electrophile, such as an epoxide or an aldehyde, to extend the carbon chain. Iterative coupling reactions, such as those based on Wittig or Julia olefination, can also be employed to build the C26 backbone.

Once the full carbon skeleton with a terminal double bond is assembled, the critical step is the introduction of the vicinal diol with the desired erythro stereochemistry. This is typically achieved through a syn-dihydroxylation reaction. The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand, is a powerful method for achieving high stereoselectivity. acs.org The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) determines which face of the double bond is hydroxylated, allowing for the selective formation of the desired erythro diastereomer.

An alternative approach could involve the use of organometallic catalysts for the controlled construction of the carbon chain, followed by a late-stage oxidation to introduce the diol functionality. nih.govbeilstein-journals.org The following table outlines a potential synthetic sequence:

StepReactionReagents and ConditionsKey Intermediate
1Chain ElongationGrignard coupling of a C24 alkyl magnesium bromide with a C2 aldehyde.Hexacos-1-ene
2syn-DihydroxylationOsO₄ (catalytic), N-methylmorpholine N-oxide (NMO) as co-oxidant, chiral ligand (e.g., (DHQ)₂PHAL)erythro-Hexacosane-1,2-diol
3OxidationSelective oxidation of the primary alcohol to a carboxylic acid using, for example, PCC or a two-step Swern oxidation followed by a Pinnick oxidation.This compound

This modular approach allows for the synthesis of various analogs and isotopically labeled versions of the target molecule by incorporating modified building blocks.

Stereoselective Synthesis of erythro and threo Diastereomers of Dihydroxy Fatty Acids

The biological activity of dihydroxy fatty acids is often highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize both the erythro and threo diastereomers of 2,3-dihydroxyhexacosanoic acid is of significant interest for comparative biological studies. The stereochemical outcome of the dihydroxylation of a precursor alkene is the determining factor in producing either the erythro or threo isomer.

Erythro Diastereomer (syn-addition): The erythro configuration at the C2 and C3 positions corresponds to a syn-relationship between the two hydroxyl groups. This is achieved through reactions that proceed via a syn-addition mechanism to a trans-alkene or an anti-addition to a cis-alkene. The most reliable method for achieving syn-dihydroxylation is the use of osmium tetroxide (OsO₄), often in catalytic amounts with a stoichiometric re-oxidant like N-methylmorpholine N-oxide (NMO). nih.gov To achieve high enantioselectivity, the Sharpless asymmetric dihydroxylation, which employs chiral ligands to direct the osmylation to a specific face of the alkene, is the method of choice. acs.org

Threo Diastereomer (anti-addition): The threo configuration results from the anti-dihydroxylation of a trans-alkene or syn-dihydroxylation of a cis-alkene. A common method for achieving anti-dihydroxylation is through the epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide. The stereospecificity of this sequence ensures the formation of the threo diol. For instance, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) followed by hydrolysis will yield the threo product.

The choice of the starting alkene geometry is therefore critical in determining the final stereochemistry of the diol. The Wittig reaction is a versatile tool for generating either the cis or trans alkene precursor with high stereoselectivity by selecting the appropriate ylide and reaction conditions.

Starting Alkene GeometryDihydroxylation MethodDiastereomer Formed
transsyn-addition (e.g., OsO₄)erythro
transanti-addition (e.g., epoxidation followed by hydrolysis)threo
cissyn-addition (e.g., OsO₄)threo
cisanti-addition (e.g., epoxidation followed by hydrolysis)erythro

By carefully selecting the olefination and dihydroxylation methods, chemists can access all possible stereoisomers of 2,3-dihydroxyhexacosanoic acid for detailed biological evaluation.

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for a variety of research applications, including metabolic tracing, quantification by mass spectrometry, and elucidation of biochemical pathways. nih.govckisotopes.com Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly incorporated into the molecule. researchgate.net

The synthesis of these labeled compounds generally follows the same routes as the unlabeled molecule, but with the introduction of an isotopically enriched starting material or reagent at a specific step.

Deuterium Labeling: Deuterium atoms can be introduced at various positions in the molecule. For example, to label the long alkyl chain, a deuterated alkyl halide can be used as a starting material in a coupling reaction. Specific positions can also be deuterated. For instance, reduction of a ketone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium at a specific carbon atom. nsf.gov To introduce deuterium at the C2 and C3 positions, a deuterated dihydroxylating agent could be employed, or the diol could be oxidized and then reduced with a deuterated reagent.

Carbon-13 Labeling: Carbon-13 can be incorporated by using ¹³C-labeled starting materials. For example, a ¹³C-labeled Grignard reagent or a ¹³C-labeled carbon dioxide (¹³CO₂) can be used to introduce a ¹³C atom at a specific position. Uniformly ¹³C-labeled long-chain fatty acids can also be produced biologically by feeding organisms ¹³C-glucose and then extracting the fatty acids. nih.gov These can then be chemically modified to produce the desired labeled dihydroxy fatty acid.

The following table summarizes some strategies for isotopic labeling:

IsotopePosition of LabelSynthetic Strategy
²H (D)Specific positions on the alkyl chainUse of deuterated building blocks or reagents (e.g., deuterated alkyl halides, LiAlD₄). nsf.gov
¹³CCarboxyl carbonCarboxylation of a Grignard reagent with ¹³CO₂.
¹³CUniformly labeledBiosynthesis using ¹³C-enriched precursors, followed by chemical modification. nih.gov

The availability of these isotopically labeled standards is crucial for quantitative studies and for tracing the metabolic fate of this compound in biological systems.

Enzymatic and Biocatalytic Routes for Chemical Modification and Production for Research

Enzymatic and biocatalytic methods offer several advantages over traditional chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and a reduced environmental footprint. gsartor.orgnih.gov These approaches are increasingly being explored for the synthesis and modification of fatty acids. nih.gov

Enzymatic Hydroxylation: A key step in the potential biocatalytic production of this compound is the hydroxylation of the fatty acid backbone. Cytochrome P450 monooxygenases are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids. rsc.orgwikipedia.org Some P450 enzymes exhibit high regioselectivity, and by selecting or engineering the appropriate enzyme, it may be possible to achieve hydroxylation at the C2 and C3 positions. For instance, certain bacterial P450 enzymes from the CYP152 family have been shown to be effective for the α-hydroxylation of medium-chain fatty acids. rsc.org

Lipoxygenases and Hydratases: Other enzyme classes, such as lipoxygenases and hydratases, are also involved in the dihydroxylation of fatty acids. nih.govresearchgate.net Lipoxygenases can introduce hydroperoxy groups that can be subsequently reduced to hydroxyl groups. Oleate hydratases can catalyze the hydration of a double bond in a fatty acid to produce a hydroxy fatty acid. nih.gov A two-step enzymatic process involving a desaturase to create a double bond at the C2-C3 position, followed by a dihydroxylating enzyme, could be a potential route.

Whole-Cell Biotransformation: The use of whole microbial cells as biocatalysts can be advantageous as it can eliminate the need for enzyme purification and can provide a system for cofactor regeneration. nih.gov Recombinant E. coli strains have been engineered to produce a variety of hydroxylated fatty acids. nih.gov By expressing the appropriate desaturase and hydroxylating enzymes in a suitable host organism, it may be possible to develop a whole-cell system for the production of this compound from a simple carbon source or a precursor fatty acid.

The table below highlights some enzyme classes and their potential application in the synthesis of the target molecule:

Enzyme ClassFunctionPotential Application
Cytochrome P450 MonooxygenasesC-H hydroxylationRegio- and stereoselective hydroxylation at C2 and C3. rsc.org
Fatty Acid DesaturasesIntroduction of double bondsCreation of a C2-C3 double bond for subsequent dihydroxylation.
Oleate HydratasesHydration of double bondsPotential for stereoselective hydroxylation. nih.gov
LipoxygenasesDioxygenationFormation of dihydroxy fatty acids. nih.govresearchgate.net

While the direct enzymatic synthesis of this compound has not yet been reported, the rapid advances in enzyme discovery and protein engineering suggest that biocatalytic routes will become increasingly viable for the production of this and other complex lipids for research purposes.

Stereochemical Investigations of Erythro 2,3 Dihydroxyhexacosanoic Acid

Chirality at C-2 and C-3 and Diastereomeric Considerations

2,3-Dihydroxyhexacosanoic acid possesses two stereogenic centers at carbons 2 and 3. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs of diastereomers are designated with the prefixes erythro and threo. The erythro isomers have the two hydroxyl groups on the same side in a Fischer projection, while the threo isomers have them on opposite sides.

The naturally occurring form of this fatty acid, isolated from the cerebrin phosphate (B84403) of baker's yeast (Saccharomyces cerevisiae), has been identified as the (+)-D-erythro isomer. This specificity highlights the stereoselective nature of the biosynthetic pathways in these organisms. The long, unbranched 26-carbon chain is a defining feature of this very long-chain fatty acid (VLCFA).

Analytical Separation and Characterization of erythro and threo Isomers

The separation and characterization of the erythro and threo diastereomers of 2,3-dihydroxyhexacosanoic acid are fundamental for stereochemical studies. Various chromatographic techniques have been employed to distinguish between these isomers.

Thin-layer chromatography (TLC) has been successfully used to separate the methyl esters of synthetic erythro- and threo-2,3-dihydroxyhexacosanoate. This method allows for a direct comparison of the chromatographic mobility of the isomers, with the erythro form typically exhibiting a different retention factor (Rƒ) from the threo form on silica (B1680970) gel plates.

Gas-liquid chromatography (GLC) is another powerful technique for the analysis of these isomers, usually after conversion to more volatile derivatives such as their methyl esters and trimethylsilyl (B98337) ethers or isopropylidene derivatives. The major ester component isolated from yeast cerebrin phosphate was identified as 2,3-dihydroxyhexacosanoic acid using preparative gas-liquid chromatography. It is important to note that partial epimerization of the erythro form to the threo isomer can occur during certain derivatization procedures, such as trimethylsilylation in the presence of pyridine, which must be considered during analysis.

Mass spectrometry (MS), often coupled with GLC, provides characteristic fragmentation patterns that aid in the structural elucidation and identification of the dihydroxy fatty acid isomers.

Analytical Technique Application Key Findings
Thin-Layer Chromatography (TLC) Separation of erythro and threo methyl esters. The erythro and threo isomers exhibit different chromatographic mobilities on silica gel.
Gas-Liquid Chromatography (GLC) Analysis of volatile derivatives (e.g., methyl esters, trimethylsilyl ethers). Allows for the separation and quantification of the diastereomers. Potential for on-column epimerization should be considered.
Mass Spectrometry (MS) Structural elucidation and identification of isomers. Provides characteristic fragmentation patterns for the dihydroxy fatty acid derivatives.

Methods for Absolute Configuration Determination (e.g., Optical Rotatory Dispersion)

Determining the absolute configuration of the chiral centers is crucial for a complete stereochemical description. For 2,3-dihydroxyhexacosanoic acid, a combination of methods has been utilized.

The D-configuration at the C-2 position of the natural erythro isomer was established through chemical means. One such method involved observing the formation of a Schiff base between the natural acid and pyridoxal (B1214274) 5′-phosphate.

While specific Optical Rotatory Dispersion (ORD) data for erythro-2,3-dihydroxyhexacosanoic acid is not extensively reported in the literature, ORD is a powerful technique for determining the absolute configuration of chiral molecules. ORD measures the change in optical rotation of a substance with varying wavelengths of light. The resulting spectrum, particularly the Cotton effect (anomalous dispersion in the vicinity of an absorption band), can be correlated to the stereochemistry of the molecule. For analogous 2,3-dihydroxy fatty acids, the sign of the Cotton effect can provide information about the absolute configuration of the chiral centers. The naturally occurring enantiomer of related 2,3-dihydroxy fatty acids from fungi sphingolipids has been shown to have the (+)-D-erythro configuration based on a comparison of optical rotation.

Method Principle Application to 2,3-Dihydroxyhexacosanoic Acid
Schiff Base Formation Stereospecific reaction between the amino group of pyridoxal 5′-phosphate and the fatty acid. Used to assign the D-configuration at the C-2 position of the natural erythro isomer.
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral molecule at a specific wavelength. The natural isomer is dextrorotatory, designated as (+).
Optical Rotatory Dispersion (ORD) Measurement of optical rotation as a function of wavelength. A general method applicable for determining absolute configuration, though specific data for this compound is limited. The sign of the Cotton effect in ORD spectra of related compounds helps in stereochemical assignment.

Implications of Stereochemistry for Molecular Recognition and Biochemical Interactions

The specific stereochemistry of naturally occurring (+)-D-erythro-2,3-dihydroxyhexacosanoic acid is paramount to its biological role. As a constituent of cerebrins, which are a type of ceramide found in the sphingolipids of yeast, its three-dimensional structure is critical for the proper assembly and function of biological membranes.

The precise orientation of the hydroxyl groups in the erythro configuration influences the hydrogen bonding network within the lipid bilayer. This, in turn, affects membrane fluidity, stability, and the formation of lipid rafts. The specific stereoisomer is likely recognized by the enzymes involved in its biosynthesis and incorporation into complex sphingolipids. Any deviation from the natural stereochemistry could disrupt these molecular recognition processes and lead to altered membrane properties.

The presence of this specific D-erythro isomer suggests a highly selective enzymatic machinery for its synthesis and function, underscoring the importance of stereochemistry in the biochemical interactions of lipids within cellular systems.

Advanced Analytical Techniques for Research and Structural Elucidation

Gas-Liquid Chromatography (GLC) for Separation and Quantitative Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a cornerstone technique for the analysis of fatty acids. acs.orgsfu.ca Due to the low volatility of long-chain hydroxy fatty acids, chemical derivatization is a mandatory step prior to analysis. sfu.ca For erythro-2,3-Dihydroxyhexacosanoic acid, this typically involves methylation of the carboxylic acid group to form a fatty acid methyl ester (FAME). nih.govacs.org The hydroxyl groups are also commonly derivatized, often by silylation, to increase thermal stability and volatility. acs.org

In the analysis of homologs isolated from yeast cerebrin phosphate (B84403), preparative GLC was successfully used to isolate the major component, the methyl ester of 2,3-dihydroxyhexacosanoic acid. nih.gov The separation on a GLC column is based on the compound's boiling point and its interaction with the stationary phase. sfu.ca The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. By comparing the retention times of unknown components to those of known standards, researchers can identify and quantify the fatty acids present in a sample. nih.gov This method was instrumental in identifying a series of saturated, unbranched 2,3-dihydroxy fatty acids with 24 to 27 carbon atoms in the original yeast sample. nih.gov

Table 1: Application of GLC in the Analysis of 2,3-Dihydroxy Fatty Acids

Analytical Step Description Purpose Reference
Derivatization Conversion of the carboxylic acid to its methyl ester. Increases volatility and thermal stability for gas-phase analysis. nih.govsfu.ca
Separation Injection into a GLC system with a suitable column (e.g., packed or capillary). Separates the derivatized fatty acid from other components in the mixture based on retention time. nih.gov
Identification Comparison of the compound's retention time with that of synthetic standards. Confirms the identity and chain length of the fatty acid homologs. nih.gov

| Quantification | Measurement of the peak area from the detector (e.g., Flame Ionization Detector). | Determines the relative or absolute amount of the compound in the sample. | acs.orgsfu.ca |

Mass Spectrometry (MS) for Structural Characterization and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural determination of fatty acids, providing detailed information about molecular weight and fragmentation patterns that reveal the molecule's structure. nih.govnih.gov For complex molecules like dihydroxy fatty acids, derivatization is again crucial to produce informative mass spectra.

Trimethylsilyl (B98337) (TMS) derivatives are frequently used in the GC-MS analysis of compounds with active hydrogen atoms, such as hydroxyl and carboxyl groups. core.ac.ukchalmers.se The derivatization of this compound with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the two hydroxyl groups and the carboxylic acid into their respective TMS ether and TMS ester forms. core.ac.uk

Upon electron ionization in the mass spectrometer, these derivatives undergo characteristic fragmentation. The analysis of the resulting mass spectrum provides critical structural information. chalmers.senih.gov Key fragmentation events include α-cleavage (cleavage of the carbon-carbon bond adjacent to a carbon bearing a functional group). For the TMS derivative of methyl 2,3-dihydroxyhexacosanoate, the most significant fragmentation occurs at the C2-C3 bond. This cleavage yields prominent ions that are diagnostic for the positions of the original hydroxyl groups. nih.gov The presence and mass-to-charge ratio (m/z) of these fragment ions allow for the unambiguous localization of the dihydroxy functionality at the C-2 and C-3 positions. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of the TMS Derivative of Methyl 2,3-Dihydroxyhexacosanoate

m/z Value (Predicted) Ion Structure / Origin Structural Significance
M-15 [M - CH₃]⁺ Loss of a methyl group from a TMS group, confirming silylation.
High Mass Ion [CH₃-(CH₂)₂₂-CH(OTMS)]⁺ Cleavage between C2 and C3, indicating the position of the C3 hydroxyl group.

Note: The table presents a simplified prediction of fragmentation patterns based on established principles of mass spectrometry of TMS derivatives.

The formation of an isopropylidene derivative is a specific reaction for vicinal diols (hydroxyl groups on adjacent carbons). nih.gov Reacting this compound with acetone (B3395972) under acidic conditions forms a cyclic acetal (B89532) (a five-membered 1,3-dioxolane (B20135) ring) across the C-2 and C-3 positions. The presence of this derivative, confirmed by MS, is definitive proof of the 1,2-diol structure. nih.govnih.gov

The mass spectrum of the isopropylidene derivative provides complementary structural information. The molecular ion peak confirms the addition of the isopropylidene group. Characteristic fragmentation often includes the loss of a methyl group (m/z = M-15) from the isopropylidene moiety, resulting in a stable cyclic oxonium ion. nih.gov This distinct fragmentation pattern, along with others arising from cleavage of the fatty acid chain, was used to deduce the structure of the 2,3-dihydroxyhexacosanoic acid isolated from yeast. nih.gov

The field of lipidomics, which involves the comprehensive analysis of all lipids in a biological system, heavily relies on high-resolution accurate mass spectrometry (HRMS). nih.govresearchgate.net Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio of an ion to four or more decimal places. miami.eduresearchgate.net

This high accuracy allows for the determination of the elemental formula of a compound with great confidence. For this compound (C₂₆H₅₂O₄), HRMS can distinguish its molecular ion from other potential lipids that might have the same nominal mass but a different elemental composition (isobars). nih.govresearchgate.net This capability is critical when analyzing complex biological extracts where thousands of different lipid species may be present. chromatographyonline.com HRMS, often coupled with liquid chromatography (LC), is a powerful platform for discovering and accurately identifying lipids in complex samples. miami.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

While MS is powerful for determining connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the detailed three-dimensional structure and stereochemistry of molecules. nih.gov For 2,3-Dihydroxyhexacosanoic acid, NMR is essential for confirming the erythro relative configuration of the two stereocenters at C-2 and C-3.

The distinction between erythro and threo diastereomers can be made by analyzing the ¹H NMR spectrum. aocs.org Specifically, the coupling constant (³J) between the protons attached to C-2 and C-3 is diagnostic of their relative orientation. In the erythro isomer, the molecule tends to adopt a conformation where these two protons are anti-periplanar, leading to a larger coupling constant. In contrast, the threo isomer favors a conformation where these protons are gauche, resulting in a smaller coupling constant. aocs.org

In addition to proton NMR, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to map out the complete bonding network of the molecule, confirming the positions of the hydroxyl groups and the structure of the long alkyl chain. mdpi.com

Table 3: Expected ¹H NMR Parameters for Differentiating Erythro and Threo Isomers of 2,3-Dihydroxy Acids

Parameter Erythro Isomer Threo Isomer Significance
H-2 Chemical Shift (δ) Distinct multiplet Distinct multiplet The chemical environment influences the shift.
H-3 Chemical Shift (δ) Distinct multiplet Distinct multiplet The chemical environment influences the shift.

| ³J(H-2, H-3) Coupling | Relatively Large | Relatively Small | The dihedral angle between H-2 and H-3 determines the coupling constant, allowing for stereochemical assignment. |

Note: This table is based on general principles for acyclic diastereomers.

Infrared (IR) and Ultraviolet (UV) Spectrophotometry in Structural Studies

Infrared (IR) and Ultraviolet (UV) spectrophotometry are older but still valuable spectroscopic techniques that provide information about the functional groups present in a molecule. drawellanalytical.com

An IR spectrum of this compound was used to support its structural identification. nih.gov The spectrum would display characteristic absorption bands corresponding to the different functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which overlaps with the O-H stretching of the two alcohol groups. A sharp, strong absorption around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Strong bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the long methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups of the hexacosanoic chain. Finally, C-O stretching vibrations for the hydroxyl groups would appear in the 1050-1150 cm⁻¹ region. nih.govnih.gov

Ultraviolet (UV) spectrophotometry is generally less informative for a saturated compound like this compound. drawellanalytical.com This is because it lacks a chromophore—a system of conjugated double bonds or aromatic rings—that absorbs light in the typical UV-visible range (200-800 nm). Its main use in such studies would be to confirm the absence of unsaturation or to monitor chemical reactions during synthesis or degradation studies. nih.govnih.gov

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~2500-3300 (broad) O-H stretch Carboxylic acid and Alcohol nih.govnih.gov
~2850-2960 (strong) C-H stretch Alkyl chain (CH₂, CH₃) nih.gov
~1710 (strong) C=O stretch Carboxylic acid nih.gov

Thin-Layer Chromatography (TLC) for Purification and Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible analytical technique for the separation, purification, and preliminary analysis of lipids, including long-chain fatty acids like this compound. aocs.orgrockefeller.edulibretexts.org This method separates components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate. rockefeller.educolumn-chromatography.com The separation is governed by the polarity of the individual molecules; less polar compounds travel further up the plate with the nonpolar mobile phase, while more polar compounds interact more strongly with the polar stationary phase and move shorter distances. rockefeller.educolumn-chromatography.com

In the context of analyzing this compound, TLC is an effective tool for initial purification from a complex lipid extract. Due to the presence of two hydroxyl groups and a carboxylic acid function, this molecule exhibits significant polarity. This characteristic allows for its separation from less polar lipids such as triacylglycerols, cholesterol esters, and free fatty acids with fewer or no hydroxyl groups. aocs.org

The selection of the stationary and mobile phases is critical for achieving effective separation. For the analysis of hydroxylated fatty acids, silica gel plates are commonly employed as the stationary phase. libretexts.org The mobile phase, or eluent, is a carefully chosen solvent system that facilitates the differential migration of the compounds. A common strategy involves a two-step development. First, a polar solvent system is used to separate the more polar lipids, like phospholipids (B1166683) and dihydroxy fatty acids. Following this, a second, less polar solvent system can be used in the same or a different dimension to resolve the nonpolar components. aocs.orgnih.gov

For separating polar lipids, solvent systems often consist of a mixture of chloroform, methanol, and water or an acidic component. For instance, a mobile phase of chloroform, methanol, and water (e.g., in a 65:25:4 ratio) is used for the general separation of phospholipids by headgroup polarity. avantiresearch.com For separating free fatty acids from other neutral lipids, a common mobile phase is a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:2 by volume). nih.govresearchgate.net The inclusion of acetic acid ensures that the carboxylic acid groups of the fatty acids are protonated, reducing their polarity and allowing them to migrate from the origin. aocs.org

After the development of the chromatogram, the separated components are visualized. Since fatty acids are typically not visible to the naked eye, various staining techniques are employed. A common method is spraying the plate with a fluorescent dye, such as primuline (B81338) or 2',7'-dichlorofluorescein, and then viewing it under UV light. nih.gov Another widely used visualization agent is iodine vapor, which reversibly binds to the double bonds in unsaturated fatty acids and also interacts with other lipids, revealing them as yellow-brown spots. rockefeller.edu For more permanent staining and to detect saturated compounds, a spray of phosphomolybdic acid or a sulfuric acid solution followed by heating can be used, which causes the organic compounds to char and appear as dark spots. aocs.org

The position of a compound on the developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a given compound in a specific TLC system and can be used for preliminary identification by comparing it to the Rf of a known standard. In the analysis of homologs of 2,3-dihydroxyhexacosanoic acid isolated from yeast cerebrin phosphate, TLC was utilized to compare the chromatographic behavior of the natural product with synthetically prepared erythro and threo isomers, aiding in its structural elucidation. nih.gov

ParameterDescriptionTypical Application for Dihydroxy Fatty Acids
Stationary Phase A thin layer of adsorbent material on a solid support.Silica Gel G or H
Mobile Phase A solvent or mixture of solvents that flows through the stationary phase.For polar lipids: Chloroform/Methanol/Water systems. For free acids: Hexane/Diethyl Ether/Acetic Acid systems.
Visualization Methods to detect the separated, colorless compounds.UV light with fluorescent dyes (e.g., primuline), iodine vapor, charring with sulfuric acid.
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front.Used for preliminary identification and comparison with standards.

Integration of Multi-Omics Approaches in Lipidomics Research

The study of lipids, or lipidomics, is increasingly being integrated into a broader systems biology framework through multi-omics approaches. pmiscience.comresearchgate.net This strategy involves the simultaneous analysis of different types of biological molecules—such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—from the same biological sample to gain a more comprehensive and holistic understanding of complex biological systems. nih.govlongdom.org Integrating lipidomics with other "omics" disciplines provides a powerful lens to investigate the intricate roles of lipids like this compound in cellular processes, metabolism, and disease pathogenesis. researchgate.netcreative-proteomics.com

Lipidomics, a subset of metabolomics, focuses on the global analysis of all lipids within a cell, tissue, or organism. longdom.orgnih.gov While genomics and transcriptomics provide information about the potential for biological function, and proteomics describes the cellular machinery, lipidomics offers a direct snapshot of the physiological state by quantifying the end products of metabolic pathways. nih.gov The integration of these datasets allows researchers to connect the genetic blueprint and its expression to the functional output at the lipid level. creative-proteomics.com For example, by combining transcriptomic and lipidomic data, one can correlate the expression levels of genes encoding enzymes involved in fatty acid synthesis or modification with the abundance of specific lipid species. mdpi.com

This integrated approach is particularly valuable for elucidating the regulation of lipid metabolism. longdom.org The synthesis, degradation, and modification of this compound are controlled by a series of enzymatic reactions. A multi-omics analysis can identify the genes and proteins responsible for these transformations. For instance, a genomic study might identify a gene predicted to encode a fatty acid hydroxylase. Transcriptomic analysis could then show if this gene is actively transcribed under certain conditions, while proteomics could confirm the presence and abundance of the corresponding enzyme. Finally, lipidomics would verify the functional consequence by detecting and quantifying the levels of this compound and its precursors or downstream metabolites. creative-proteomics.com

Multi-omics strategies are also instrumental in uncovering the functional roles of specific lipids in health and disease. acs.org By correlating changes in the lipidome with alterations at other molecular levels in disease states, researchers can identify novel biomarkers and therapeutic targets. mdpi.com An integrated analysis might reveal, for instance, that elevated levels of this compound in a particular disease are associated with the upregulation of specific inflammatory genes (transcriptomics) and proteins (proteomics), suggesting a role for this lipid in inflammatory pathways. mdpi.com

The process of integrating multi-omics data presents significant bioinformatics challenges. It requires sophisticated computational tools and statistical methods to manage and analyze large, heterogeneous datasets and to identify meaningful correlations between different molecular layers. researchgate.netresearchgate.net Despite these challenges, the insights gained from such an integrated perspective are invaluable for building comprehensive models of biological systems and understanding the multifaceted roles of lipids in cellular function and dysfunction. nih.gov

Omics LayerFocus of AnalysisContribution to Understanding this compound
Genomics The complete set of DNA, including genes.Identifies the genes that encode enzymes for its synthesis, modification, and degradation.
Transcriptomics The complete set of RNA transcripts.Reveals the expression levels of genes related to its metabolism under various conditions.
Proteomics The entire complement of proteins.Quantifies the enzymes and other proteins directly involved in its metabolic pathways.
Lipidomics The complete set of lipids (a subset of metabolomics).Directly measures the abundance of the compound and related lipid species, reflecting the functional output of its metabolic pathways.

Biological Function and Molecular Interactions

Role as a Structural Component of Complex Sphingolipids (e.g., Cerebrosides)

Erythro-2,3-dihydroxyhexacosanoic acid is a fundamental building block of certain complex sphingolipids. Notably, it has been identified as a major fatty acid component of cerebrin phosphate (B84403), a phosphosphingolipid isolated from baker's yeast (Saccharomyces cerevisiae). nih.gov In this context, the long hexacosanoic acid chain provides a significant hydrophobic domain, while the two hydroxyl groups are available for further interactions within the polar head group region of the sphingolipid.

Sphingolipids containing 2-hydroxy fatty acids are prevalent in various eukaryotic cells and are particularly abundant in the myelin sheath of nerves and in the skin. mdpi.comnih.gov The presence of the hydroxyl group at the C2 position of the fatty acyl chain is a defining feature that imparts specific properties to the sphingolipids that contain them, such as cerebrosides and other glycosphingolipids. youtube.comyoutube.com These lipids are crucial for the structural integrity and function of the tissues in which they are found.

Contribution to Biological Membrane Structure and Dynamics at the Molecular Level

The incorporation of hydroxylated fatty acids like this compound into sphingolipids has a profound impact on the structure and dynamics of biological membranes. The additional hydroxyl groups can participate in forming a network of intermolecular and intramolecular hydrogen bonds. mdpi.com This hydrogen-bonding capacity, particularly with the sphingoid base and the sugar head groups of adjacent lipids, enhances the stability of lipid-lipid interactions within the membrane. mdpi.com

These interactions are thought to contribute to the formation and stabilization of specialized membrane microdomains, often referred to as lipid rafts. mdpi.comyoutube.com These domains are enriched in sphingolipids and cholesterol and function as platforms for organizing proteins involved in signal transduction and other cellular processes. youtube.comnih.gov The presence of 2-hydroxylated sphingolipids helps to create a more ordered and less fluid phase within the membrane, which is essential for the proper functioning of these microdomains. youtube.comnih.gov The very-long-chain nature of this compound further influences the thickness and curvature of the lipid bilayer.

Table 1: Influence of 2-Hydroxylation on Membrane Properties

Membrane Property Contribution of 2-Hydroxylated Sphingolipids
Lipid Packing Increases packing density through enhanced hydrogen bonding. mdpi.com
Membrane Fluidity Decreases fluidity, promoting a more ordered state. youtube.com
Microdomain Stability Stabilizes lipid rafts and other membrane nanodomains. mdpi.com
Intermolecular Interactions Facilitates hydrogen bond formation with adjacent lipids and proteins. mdpi.com

Exploration of Lipid-Protein Interactions Using Hydroxylated Sphingolipids as Molecular Tools

Hydroxylated sphingolipids serve as valuable molecular tools for investigating lipid-protein interactions. The specific structural features imparted by the hydroxyl groups can mediate direct interactions with membrane-associated proteins. For instance, research has shown that sphingolipids containing 2-hydroxy fatty acids are necessary for the proper organization and function of certain plasma membrane proteins. nih.gov

Studies in plants have demonstrated that these lipids are crucial for the organization of plasma membrane nanodomains that contain proteins like NADPH oxidase, which is involved in generating reactive oxygen species (ROS). nih.gov The interaction between the hydroxylated sphingolipids and such proteins is vital for the assembly of functional protein complexes within the membrane. The unique biophysical properties of membranes enriched with these lipids can also indirectly influence the conformation and activity of embedded proteins.

Investigation of its Potential Involvement in Intracellular Signaling Pathways

While complex sphingolipids are known for their structural roles, their metabolites, such as ceramides (B1148491) and sphingosine-1-phosphate, are well-established signaling molecules. youtube.comyoutube.com The presence of a 2-hydroxy group on the fatty acid moiety of a ceramide can influence its metabolic processing and signaling functions.

Recent evidence points to the involvement of 2-hydroxylated sphingolipids in specific signaling cascades. For example, their requirement for the ROS burst during pattern-triggered immunity in plants suggests a role in defense signaling. nih.gov In mammalian cells, while the direct signaling role of this compound itself is not fully elucidated, the broader class of 2-hydroxylated sphingolipids is implicated in processes such as cell differentiation and apoptosis. mdpi.com Mutations in the enzyme responsible for synthesizing 2-hydroxy fatty acid-containing sphingolipids are linked to neurodegenerative diseases, underscoring their importance in cellular signaling and maintenance within the nervous system. mdpi.comnih.gov

Research into its Fundamental Role in Cellular Processes of Host Organisms (e.g., yeast, fungi)

Yeast, particularly Saccharomyces cerevisiae, has been a pivotal model organism for studying the function of very-long-chain fatty acids and sphingolipids. nih.gov The isolation of this compound from yeast cerebrin phosphate was a key finding that highlighted its presence and importance in this organism. nih.gov In yeast, sphingolipids are essential for a variety of cellular processes, including endocytosis, cell cycle regulation, and stress responses. youtube.comnih.gov

The synthesis of very-long-chain fatty acids is evolutionarily conserved, and these molecules are crucial precursors for the synthesis of sphingolipids in yeast. nih.gov The specific structures of these sphingolipids, determined by their fatty acid and head group composition, are critical for their function. nih.gov The presence of this compound in yeast sphingolipids suggests it plays a fundamental role in maintaining the structural integrity of membranes and potentially in specific signaling pathways within these single-celled eukaryotes. nih.govnih.gov

Derivatives and Analogues in Academic Research

Synthesis and Characterization of Modified erythro-2,3-Dihydroxyhexacosanoic Acid Structures

The synthesis of the parent compound, this compound, has been reported in scientific literature, often isolated from natural sources like yeast cerebrin phosphate (B84403) for structural determination. nih.gov The synthesis of modified structures, or derivatives, builds upon these foundational methods to explore the chemical space around this VLCFA. Researchers in lipid chemistry employ multi-step organic synthesis routes to introduce specific modifications to the parent structure.

A common strategy for creating derivatives involves the modification of the carboxylic acid head group or the long alkyl chain. For instance, esterification of the carboxylic acid with various alcohols can yield a library of ester derivatives. These modifications can alter the compound's polarity and its interactions with biological membranes and enzymes.

Another approach is the introduction of labels, such as stable isotopes (e.g., Deuterium (B1214612), Carbon-13) or fluorescent tags. These labeled analogues are invaluable for tracing the metabolic fate and distribution of the fatty acid within biological systems without altering its fundamental chemical properties.

The characterization of these newly synthesized derivatives is a critical step to confirm their structure and purity. A combination of analytical techniques is typically employed:

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the derivative and for providing information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) of trimethylsilyl (B98337) ether or isopropylidene derivatives are particularly useful for hydroxylated fatty acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the position of functional groups, confirming the success of the synthetic modifications.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of these molecules. nih.gov

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to purify the synthesized derivatives and to assess their purity.

Type of Derivative Synthetic Approach Key Characterization Techniques Purpose of Modification
Ester Analogues Esterification of the carboxylic acid with various alcohols.MS, NMR, IRTo modulate polarity and bioavailability.
Isotopically Labeled Analogues Incorporation of ¹³C or ²H during synthesis.MS, NMRTo trace metabolic pathways.
Fluorescently Tagged Derivatives Attachment of a fluorescent moiety to the alkyl chain or carboxyl group.MS, NMR, Fluorescence SpectroscopyTo visualize localization in cells and tissues.
Chain-Modified Analogues Synthesis with altered chain length or introduction of unsaturation.MS, NMR, GCTo study the effect of chain structure on biological activity.

Application of Synthetic Derivatives as Probes for Biochemical Mechanism Elucidation

Synthetic derivatives of this compound are powerful tools for investigating its biological functions. By incorporating specific features, these molecules can act as probes to elucidate biochemical mechanisms at a molecular level.

One significant area of application is in the study of lipid metabolism. Isotopically labeled derivatives can be introduced into cell cultures or model organisms to trace their incorporation into complex lipids, such as sphingolipids and glycerophospholipids. This allows researchers to map the metabolic pathways involving this specific VLCFA and to identify the enzymes responsible for its conversion.

Fluorescently tagged derivatives are instrumental in cellular imaging studies. By visualizing the subcellular localization of the fatty acid, researchers can gain insights into its transport and sites of action. For example, a fluorescent analogue could reveal whether the fatty acid preferentially localizes to the endoplasmic reticulum, mitochondria, or plasma membrane, thereby suggesting its involvement in processes specific to those organelles.

Furthermore, derivatives can be designed to act as inhibitors or affinity probes for enzymes that metabolize or bind to this compound. For example, a derivative with a reactive group could be used to covalently label and identify binding proteins, a crucial step in understanding its molecular targets. The formation of dihydroxy fatty acids has also been noted as a potential biomarker for oxidative stress, suggesting that synthetic standards of these compounds are crucial for accurate quantification and for studying the mechanisms of lipid peroxidation. researchgate.net

Derivative Type Application Information Gained
Isotopically Labeled Metabolic tracing studiesIdentification of metabolic pathways and downstream products.
Fluorescently Tagged Cellular imagingSubcellular localization and transport mechanisms.
Affinity-Based Probes Protein-ligand interaction studiesIdentification of binding proteins and enzymes.
Stable Isotope Standards Quantitative analysisAccurate measurement of endogenous levels in biological samples.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would aim to identify the key structural features required for its biological effects. While extensive SAR studies specifically on this compound are not widely published, the principles of such investigations can be outlined based on research on other fatty acids.

A systematic SAR study would involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied. The biological activity of each analogue would then be tested in a relevant assay. Key structural features that would be investigated include:

The Stereochemistry of the Hydroxyl Groups: The erythro configuration of the two hydroxyl groups is a defining feature. Synthesizing the threo diastereomer and comparing its activity would reveal the importance of this specific spatial arrangement.

The Length of the Alkyl Chain: The 26-carbon chain is a very long chain. Synthesizing analogues with shorter or longer chains would help determine the optimal chain length for a particular biological activity. Research on other very-long-chain fatty acids has shown that chain length is critical for their function, for instance in the stability of bacterial outer membranes. nih.gov

The Position and Number of Hydroxyl Groups: Moving the hydroxyl groups to different positions on the alkyl chain or adding more hydroxyl groups would provide insight into the importance of the 2,3-dihydroxy motif.

The Carboxylic Acid Head Group: Modifying the carboxylic acid to an amide, an alcohol, or other functional groups would probe the role of this acidic group in biological interactions.

The data from these studies would be used to build a model of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is crucial for the rational design of more potent and selective modulators of the biological pathways in which this compound is involved.

Structural Modification Rationale for SAR Study Potential Impact on Activity
Stereochemistry (erythro vs. threo) To determine the importance of the 3D arrangement of hydroxyl groups.A specific stereoisomer may be required for binding to a target protein.
Alkyl Chain Length To assess the influence of lipophilicity and size.Optimal chain length may be necessary for membrane insertion or enzyme binding.
Hydroxyl Group Position To probe the necessity of the vicinal diol arrangement.The specific positioning of hydroxyls may be critical for hydrogen bonding interactions.
Carboxylic Acid Modification To understand the role of the acidic head group.The charge and hydrogen-bonding capacity of the head group may be essential for receptor recognition.

Future Directions and Emerging Research Avenues

Advanced Lipidomics Profiling for Comprehensive Understanding of its Biological Context

A foundational step towards understanding the role of erythro-2,3-dihydroxyhexacosanoic acid is to map its presence and dynamics within various biological systems. Modern lipidomics, which enables the large-scale analysis of lipids, offers a powerful toolkit for this purpose. youtube.com Future research should leverage integrated lipidomics strategies, combining untargeted and targeted approaches to build a comprehensive picture of the compound's biological context. nih.gov

Untargeted lipidomics using high-resolution mass spectrometry (LC-HR-MS/MS) can screen for the presence of this dihydroxy fatty acid in diverse organisms, from microbes to mammals, revealing its distribution in nature. nih.gov A significant challenge in lipidomics is the sheer complexity and concentration range of lipid species, which can span up to 12 orders of magnitude in biological samples like plasma. youtube.com Furthermore, the analysis of oxygenated fatty acids is complicated by their low abundance and the existence of numerous structural isomers. nih.gov

Targeted lipidomics approaches are therefore essential for accurate quantification and structural confirmation. Methodologies using gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (B98337) ether derivatives have proven effective for identifying dihydroxy fatty acids. nih.gov The mass spectra of these derivatives show characteristic fragment ions from the cleavage between the two hydroxylated carbons, providing a clear signature for identification. nih.govresearchgate.net By developing and applying such targeted methods, researchers can precisely measure changes in the concentration of this compound in response to different physiological states, genetic modifications, or environmental stimuli. This will be critical for correlating its presence with specific biological functions.

Research ApproachKey TechniquesInformation GainedBiological Question Addressed
Untargeted ProfilingLiquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)Discovery of the lipid in new organisms/tissues; identification of co-regulated lipids.Where does this lipid occur in nature? What other lipids are part of its metabolic network?
Targeted QuantificationGas Chromatography-Mass Spectrometry (GC-MS), Triple Quadrupole Mass Spectrometry (LC-QqQ/MS)Precise concentration of the lipid in biological samples; confirmation of the erythro-2,3-dihydroxy structure. nih.govnih.govHow much of the lipid is present? How does its abundance change under different conditions (e.g., stress)?
Lipid LocalizationMass Spectrometry Imaging (MSI)Spatial distribution of the lipid within tissues or cellular colonies.In which specific cells or subcellular compartments is the lipid located?

Exploration of its Occurrence and Function in Underexplored Biological Systems

The initial discovery of this compound was in baker's yeast (Saccharomyces cerevisiae), where it is a component of cerebrin phosphate (B84403), a type of phosphosphingolipid. nih.gov Sphingolipids, particularly those containing 2-hydroxy fatty acids, are crucial components of membranes in fungi, plants, and mammals, often concentrated in the nervous system and skin. nih.govmdpi.com An important avenue of research is to investigate whether this specific very long-chain fatty acid is a common feature of sphingolipids in other fungi or if it extends to other kingdoms of life.

Extremophiles—organisms that thrive in harsh environments—are particularly promising systems for exploration. These microbes often adapt their membrane composition to survive extreme temperatures, pH, or pressure, frequently involving the synthesis of specialized lipids. mdpi.com Investigating the lipidomes of thermophilic or acidophilic fungi and bacteria for this compound could reveal novel adaptive functions. For instance, related dihydroxy fatty acids have been identified in bacteria such as Legionella pneumophila, suggesting that 2,3-dihydroxylation of fatty acids is a conserved bacterial trait. nih.gov Exploring its presence in gut microbiota is also warranted, as microbial lipid metabolites are known to play roles in host-microbe interactions and immunity. nih.gov

Development of Targeted Enzymatic Engineering for Biosynthetic and Synthetic Applications

The production of high-value hydroxy fatty acids for industrial applications, such as in lubricants, polymers, and cosmetics, is an area of significant interest. nih.govgsartor.org Future research should focus on identifying the enzymes responsible for the biosynthesis of this compound and harnessing them for biotechnological purposes. The synthesis likely involves two key steps: the elongation of fatty acids to a C26 chain and subsequent 2,3-dihydroxylation.

Yeast fatty acid synthase (FAS) and elongase complexes are responsible for producing very long-chain fatty acids (VLCFAs). researchgate.netnih.gov The hydroxylation step is likely catalyzed by a fatty acid hydroxylase. Microbial enzymes, such as cytochrome P450 monooxygenases, lipoxygenases, and hydratases, are known to produce a variety of hydroxy fatty acids. nih.govnih.gov Specifically, a fatty acid 2-hydroxylase (FA2H) is responsible for the 2-hydroxylation of fatty acids destined for sphingolipid synthesis in mammals and yeast. nih.govmdpi.com The enzyme for the subsequent 3-hydroxylation remains to be identified.

Once the relevant genes are identified, protein and metabolic engineering strategies can be employed. nih.gov For example, ancestral sequence reconstruction has been used to generate novel P450 enzymes with unique regioselectivity for fatty acid hydroxylation. chemrxiv.org By expressing the identified elongases and hydroxylases in a suitable microbial host like E. coli or S. cerevisiae, it may be possible to establish a sustainable platform for the biosynthesis of this compound and related compounds. nih.gov

Computational Modeling and Simulation of this compound's Molecular Behavior and Interactions

Computational methods provide a powerful lens for understanding how the unique structure of this compound influences its physical properties and biological interactions at an atomic level. Molecular dynamics (MD) simulations are particularly well-suited for this purpose. nih.gov

Research on hexacosanoic acid (C26:0), the parent non-hydroxylated VLCFA, has shown that it penetrates deeply into phospholipid bilayers and significantly perturbs the acyl chains of surrounding lipids. nih.gov A key future direction is to use MD simulations to compare the behavior of this compound with its non-hydroxylated counterpart. researchgate.net The introduction of two adjacent hydroxyl groups is expected to create a polar region near the carboxyl head group, likely altering the molecule's orientation, depth of penetration, and interactions within the membrane. These hydroxyl groups could form hydrogen bonds with phospholipid head groups, water molecules, or membrane-associated proteins, fundamentally changing the biophysical properties of the membrane, such as its fluidity, thickness, and permeability.

Furthermore, computational docking and simulation can be used to predict and analyze the interactions between this fatty acid and proteins. nih.govresearchgate.net As a component of sphingolipids, it may interact with specific protein domains, influencing the formation of membrane microdomains (lipid rafts) or modulating the activity of membrane-bound enzymes and receptors. Modeling these interactions can generate specific hypotheses about its cellular function that can then be tested experimentally.

Mechanistic Studies of its Role in Fundamental Biological Adaptations (e.g., microbial stress response)

Microorganisms adapt to environmental stress by remodeling their cell membranes, a process known as homeoviscous adaptation. mdpi.com This often involves altering the fatty acid composition of membrane lipids. The presence of this compound in yeast sphingolipids points to a potential role in stress adaptation. nih.gov Sphingolipids are not merely structural molecules; they are key players in cell signaling and the response to stresses like heat shock, osmotic stress, and nutrient limitation. mdpi.com

Future mechanistic studies should investigate how this specific lipid contributes to stress tolerance. For example, researchers could compare the survival rates of wild-type yeast with mutants unable to synthesize this fatty acid under various stress conditions (e.g., high temperature, low pH, oxidative stress). The incorporation of this bulky, di-hydroxylated VLCFA into sphingolipids could alter membrane fluidity and packing, potentially reducing membrane permeability to harmful substances or maintaining membrane integrity under duress. The hydroxyl groups could also directly participate in detoxifying reactive oxygen species or stabilizing membrane proteins. Long-chain fatty acids are known to influence bacterial respiration, amino acid uptake, and virulence, suggesting that their hydroxylated derivatives could have similarly profound effects on microbial physiology and survival. nih.govsigmaaldrich.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.